N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[5,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound exhibits strong inhibitory activity against PI3K . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway. This results in the inhibition of downstream AKT signaling, which plays a critical role in promoting cell survival and growth .
Result of Action
The compound’s inhibition of PI3K leads to a decrease in cell survival and growth signaling, potentially leading to the death of cancer cells . This makes it a promising candidate for the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide interacts with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound exhibits strong inhibitory activity against PI3K, with an IC50 of 3.6 nM .
Cellular Effects
The compound’s interaction with PI3K influences various cellular processes. By inhibiting PI3K, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in cell function, potentially influencing cell growth and proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with PI3K. It binds to the enzyme, inhibiting its activity and leading to changes in downstream signaling pathways . This can result in altered gene expression and changes in cellular metabolism .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound exhibits stable inhibitory activity against PI3K .
Dosage Effects in Animal Models
Early studies suggest that the compound exhibits potent PI3K inhibitory activity at nanomolar concentrations .
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway, a key regulator of many cellular processes . The compound’s interaction with PI3K can influence metabolic flux and metabolite levels .
Transport and Distribution
Given its interaction with PI3K, it is likely that the compound is distributed to areas of the cell where PI3K is active .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with PI3K. As PI3K is active in various compartments of the cell, the compound may be localized to these areas .
Preparation Methods
The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a thiazole ring to a pyridine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the thiazolo[5,4-b]pyridine intermediate.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thiazolo[5,4-b]pyridine rings are replaced with other groups.
Scientific Research Applications
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, making it a candidate for the development of anticancer drugs.
Biological Studies: Its ability to inhibit specific enzymes and pathways makes it useful in studying cellular processes and disease mechanisms.
Chemical Biology: The compound can be used as a tool to probe biological systems and understand the role of specific molecular targets.
Industrial Applications:
Comparison with Similar Compounds
Similar compounds to N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide include other thiazolo[5,4-b]pyridine derivatives. These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and properties. Some examples include:
2-chloro-4-florophenyl sulfonamide: This compound has shown potent PI3K inhibitory activity similar to this compound.
5-chlorothiophene-2-sulfonamide: Another derivative with significant PI3K inhibitory activity.
The uniqueness of this compound lies in its specific substituents and their effects on its biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-10-4-5-12(9-14(10)19-15(21)11-6-7-11)16-20-13-3-2-8-18-17(13)22-16/h2-5,8-9,11H,6-7H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGJAPQYFLIFEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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